N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a thiazole ring, and an acetamide moiety, making it a molecule of interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Mode of Action
. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .
Biochemical Pathways
, which can influence various biochemical pathways.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Acetamide Moiety: The acetamide group is usually introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- N-benzyl-2-(2-{[(phenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
- N-benzyl-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
- N-benzyl-2-(2-{[(4-fluorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., methyl, chloro, fluoro).
- Biological Activity: These structural variations can significantly impact the biological activity and specificity of the compounds. For instance, the presence of electron-donating or electron-withdrawing groups can alter the compound’s ability to interact with biological targets.
- Uniqueness: N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is unique due to the presence of the 4-methylphenyl group, which may confer specific biological properties not observed in its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-benzyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)11-18(25)21-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSAPGZDGANUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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